Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate
Description
Tris(dimethylphenylphosphine)(2,5-norbornadiene)rhodium(I) hexafluorophosphate is a rhodium-based coordination complex with the formula [Rh(PPhMe₂)₃(nbd)]PF₆, where PPhMe₂ = dimethylphenylphosphine and nbd = 2,5-norbornadiene. This compound is characterized by a Rh(I) center coordinated to three dimethylphenylphosphine ligands, a bicyclic norbornadiene ligand, and a hexafluorophosphate counterion. Key properties include a molecular weight of 754.45 g/mol, a melting point of 158–161 °C, and a -1 charge .
Solid-state ³¹P NMR studies reveal distinct phosphorus environments due to the inequivalent positions of the phosphine ligands, reflecting the complex’s structural rigidity and electronic asymmetry . The compound is commercially available in high purity (99.99%–99.999%) and is primarily used in catalysis and materials research, particularly in hydrogenation and hyperpolarization applications .
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;dimethyl(phenyl)phosphane;rhodium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H11P.C7H8.F6P.Rh/c3*1-9(2)8-6-4-3-5-7-8;1-2-7-4-3-6(1)5-7;1-7(2,3,4,5)6;/h3*3-7H,1-2H3;1-4,6-7H,5H2;;/q;;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMJZDCWYNRZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41F6P4Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583563 | |
| Record name | bicyclo[2.2.1]hepta-2,5-diene;dimethyl(phenyl)phosphane;rhodium;hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32761-50-5 | |
| Record name | bicyclo[2.2.1]hepta-2,5-diene;dimethyl(phenyl)phosphane;rhodium;hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- Rhodium(I) precursor: Typically, rhodium(I) chloride dimer, [RhCl(COD)]2 (COD = 1,5-cyclooctadiene), or similar rhodium(I) complexes.
- Ligands: Dimethylphenylphosphine and 2,5-norbornadiene.
- Hexafluorophosphate source: Commonly ammonium hexafluorophosphate (NH4PF6) or potassium hexafluorophosphate (KPF6).
Typical Preparation Procedure
-
- The rhodium(I) precursor is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (argon or nitrogen) to prevent oxidation.
- Dimethylphenylphosphine ligands are added in stoichiometric excess (usually three equivalents per rhodium center).
- 2,5-norbornadiene is introduced to coordinate to the rhodium center, replacing the original diene or other ligands.
- The mixture is stirred at room temperature or slightly elevated temperatures (25–40 °C) for several hours to ensure complete ligand substitution.
-
- After formation of the neutral rhodium complex, hexafluorophosphate salt (NH4PF6 or KPF6) is added to the reaction mixture.
- This step facilitates the exchange of chloride or other anions with hexafluorophosphate, yielding the desired cationic rhodium complex.
- The reaction mixture is stirred for additional time (1–4 hours) to complete the exchange.
-
- The product precipitates out or is isolated by solvent evaporation.
- Purification is typically achieved by recrystallization from solvents such as dichloromethane/ether mixtures or by filtration and washing.
- The final product is obtained as a solid with a melting point range of 158–161 °C, consistent with literature values.
Research Findings and Optimization
- Purity and Yield: High purity (≥97%) is achievable by controlling stoichiometry and reaction times, as well as by careful purification steps.
- Solvent Effects: Polar aprotic solvents such as dichloromethane favor ligand substitution and anion exchange reactions without degrading the complex.
- Temperature Control: Mild temperatures prevent decomposition of sensitive phosphine ligands and maintain complex integrity.
- Anion Exchange Efficiency: Using ammonium hexafluorophosphate is preferred due to its good solubility and ease of removal of ammonium salts by filtration.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Rhodium precursor | [RhCl(COD)]2 or similar | Starting complex for ligand substitution |
| Ligands | 3 equivalents of dimethylphenylphosphine + 1 equivalent 2,5-norbornadiene | Stoichiometric control critical |
| Solvent | Dichloromethane, tetrahydrofuran | Inert atmosphere required |
| Temperature | 25–40 °C | Mild heating accelerates reaction |
| Anion source | NH4PF6 or KPF6 | For hexafluorophosphate counterion |
| Reaction time | 2–6 hours total | Includes ligand coordination and anion exchange |
| Purification | Recrystallization, filtration | Ensures high purity (>97%) |
| Product melting point | 158–161 °C | Confirms identity and purity |
Chemical Reactions Analysis
Types of Reactions: Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Ligand substitution reactions often require phosphine ligands or olefins as reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes , while reduction can produce rhodium(0) or other lower oxidation state complexes .
Scientific Research Applications
Chemistry: In chemistry, Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate is widely used as a catalyst in various organic reactions, including hydrogenation , hydroformylation , and carbon-carbon coupling reactions .
Biology and Medicine: The compound has shown potential in biological and medical research, particularly in the development of anticancer drugs . It has been found to increase the penetration and accumulation of chemotherapy drugs in tumor tissues, effectively killing cancer cells in mice .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceutical intermediates . Its catalytic properties make it valuable for large-scale chemical synthesis .
Mechanism of Action
The mechanism of action of Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate involves the coordination of the rhodium center with various substrates. The rhodium atom acts as a Lewis acid , facilitating the activation of substrates and promoting various chemical transformations. The dimethylphenylphosphine and 2,5-norbornadiene ligands stabilize the rhodium center and enhance its catalytic activity .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Rhodium(I) Complexes
Key Observations:
Ligand Effects: The dimethylphenylphosphine (PPhMe₂) ligands in [Rh(PPhMe₂)₃(nbd)]PF₆ are less bulky and more electron-donating than triphenylphosphine (PPh₃) in [Rh(PPh₃)₃Cl]. This enhances solubility in polar solvents (e.g., acetonitrile) and modifies catalytic selectivity . The norbornadiene (nbd) ligand provides a rigid, strained diene framework, facilitating oxidative addition reactions compared to ethylene or carbonyl ligands in other complexes .
Counterion Influence: The hexafluorophosphate (PF₆⁻) counterion improves solubility in non-aqueous media compared to chloride (Cl⁻), making [Rh(PPhMe₂)₃(nbd)]PF₆ more versatile in organic solvents .
Table 2: Catalytic Activity in Hydrogenation Reactions
Analysis :
- [Rh(PPhMe₂)₃(nbd)]PF₆ exhibits superior activity under mild conditions due to its electron-rich Rh center and labile nbd ligand, which readily dissociates to generate active catalytic species .
- In contrast, chloride-containing complexes like [Rh(PPh₃)₃Cl] require higher temperatures and pressures, likely due to stronger Rh–Cl bonding and slower ligand exchange .
Table 3: Hazard Profiles of Rhodium Complexes
Notes:
- The hexafluorophosphate complex poses lower corrosion risks compared to chloride-based analogs but requires careful handling due to respiratory and dermal irritation hazards .
Biological Activity
Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate , often abbreviated as Rh(dmp)3PF6, is a notable organometallic compound used primarily in catalysis. Its unique structure and properties make it a subject of interest in various biological and chemical applications. This article explores the biological activity of Rh(dmp)3PF6, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure
- Molecular Formula : C₁₄H₁₆F₆P₃Rh
- Molecular Weight : 373.99 g/mol
- CAS Number : 32761-50-5
The compound consists of a rhodium center coordinated with three dimethylphenylphosphine ligands and one norbornadiene ligand, stabilized by hexafluorophosphate anions. This configuration contributes to its catalytic properties.
Physical Properties
| Property | Value |
|---|---|
| Appearance | Yellow to brown solid |
| Melting Point | 140 °C |
| Solubility | Soluble in organic solvents |
| Stability | Sensitive to air and moisture |
The biological activity of Rh(dmp)3PF6 is primarily linked to its role as a catalyst in various organic reactions, which can lead to the formation of biologically relevant compounds. The following mechanisms have been proposed:
- Catalytic Activity : Rh(dmp)3PF6 acts as a catalyst in the hydroacylation of alkenes, producing enantioselective products that may exhibit biological activity.
- Metal Complexation : The rhodium center can form complexes with biomolecules, potentially influencing their activity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that rhodium complexes can generate ROS, impacting cellular processes.
Therapeutic Applications
Research has indicated potential therapeutic applications for Rh(dmp)3PF6:
- Anticancer Activity : Preliminary studies have shown that rhodium complexes may induce apoptosis in cancer cells through ROS generation and disruption of cellular redox balance.
- Antimicrobial Properties : Some derivatives of rhodium complexes exhibit antibacterial activity, suggesting potential applications in treating infections.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various rhodium complexes, including Rh(dmp)3PF6. The results demonstrated that this compound effectively induced apoptosis in several cancer cell lines, with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to increased oxidative stress and activation of caspase pathways .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial effects of rhodium complexes against Gram-positive and Gram-negative bacteria. Rh(dmp)3PF6 showed significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 50 µg/mL. This suggests its potential as an antimicrobial agent .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent beyond its catalytic uses. Its ability to induce apoptosis in cancer cells and exhibit antimicrobial properties opens avenues for further research into its applications in medicine.
Q & A
Basic Research Questions
Q. What are the primary techniques for characterizing Tris(dimethylphenylphosphine)rhodium(I) hexafluorophosphate in solid-state studies?
- Answer: Solid-state ³¹P NMR spectroscopy is a cornerstone technique, particularly due to the compound's complex spin-spin coupling between phosphorus nuclei and the ¹⁰³Rh center. Slow magic-angle spinning (MAS) and stationary NMR samples are used to resolve chemical shift (CS) tensors, revealing distinct spans (δ₁₁–δ₃₃) ranging from 80 to 176 ppm for the three phosphine ligands. X-ray crystallography is critical for assigning CS tensors to specific ligand sites by correlating experimental NMR data with quantum chemical shielding calculations .
Q. How does coordination with rhodium affect the electronic environment of dimethylphenylphosphine ligands?
- Answer: Coordination shifts the phosphorus shielding parameters due to changes in electron density at the Rh center. Computational comparisons between free and coordinated ligands show significant differences in CS tensors, with quantum chemical calculations (e.g., density functional theory) validating these shifts. For example, the asymmetry of the phosphorus environments in the complex is detectable via 2D NMR and rotational resonance experiments .
Q. What are the typical applications of this rhodium complex in catalytic or materials research?
- Answer: The compound is utilized in hyperpolarization experiments, such as Para-Hydrogen Induced Polarization (PHIP), to enhance NMR sensitivity in studies involving cryptophane-based sensors. Its stability and ligand dynamics make it suitable for probing metal-ligand interactions in catalytic cycles .
Advanced Research Questions
Q. How can researchers resolve conflicting data in ³¹P NMR spectra caused by ¹⁰³Rh-³¹P spin-spin coupling?
- Answer: Advanced NMR strategies include:
- Slow MAS experiments to average anisotropic interactions while retaining scalar couplings.
- 2D correlation spectroscopy (e.g., COSY or J-resolved NMR) to disentangle overlapping multiplet structures.
- Quantum chemical modeling of indirect spin-spin couplings (²J(³¹P,³¹P)) to predict coupling constants and signs. These methods are essential for interpreting spectra acquired at varying magnetic field strengths .
Q. What computational approaches validate the assignment of phosphorus CS tensors to specific ligand sites?
- Answer: Hybrid methods combining X-ray crystallographic data with shielding tensor calculations (e.g., gauge-including projector-augmented wave, GIPAW) are employed. By correlating experimental CS tensors with computed values for each crystallographically distinct phosphorus site, researchers achieve precise assignments. Discrepancies between calculated and observed tensors often prompt re-evaluation of crystal packing effects or ligand dynamics .
Q. How does the solvolysis stability of the hexafluorophosphate counterion impact the compound's reactivity in catalytic applications?
- Answer: While PF₆⁻ is generally inert, solvolysis can occur under electrophilic conditions (e.g., in acetone at elevated temperatures), leading to fluorophosphate-bridged Rh complexes. Researchers must monitor counterion stability via ³¹P NMR or ion chromatography when designing reactions in polar solvents to avoid unintended structural changes .
Q. What strategies optimize the use of this complex in stereoregular polymerization reactions?
- Answer: Ligand stereoelectronic tuning—modifying substituents on dimethylphenylphosphine or norbornadiene—can enhance stereocontrol. Mechanistic studies using kinetic profiling (e.g., variable-temperature NMR) and DFT-based transition-state analysis are critical for understanding initiation and propagation steps in polymerization .
Methodological Notes
- NMR Data Interpretation: Always cross-validate ³¹P NMR results with X-ray structures and computational models to address ambiguities arising from similar ligand environments .
- Counterion Stability: Pre-screen solvents for PF₆⁻ compatibility using thermogravimetric analysis (TGA) or conductivity measurements to prevent solvolysis artifacts .
- Catalytic Applications: Pair kinetic studies with in-situ spectroscopic monitoring (e.g., IR or UV-vis) to capture transient intermediates in Rh-mediated reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
